molecular formula C8H7N3O2S B594087 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester CAS No. 1206250-15-8

6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester

Cat. No.: B594087
CAS No.: 1206250-15-8
M. Wt: 209.223
InChI Key: ODGLUYVMXXEZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride with ethanol and aqueous lithium hydroxide at elevated temperatures . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Properties

IUPAC Name

methyl 6-amino-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)7-11-4-2-6(9)10-3-5(4)14-7/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLUYVMXXEZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC(=NC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.